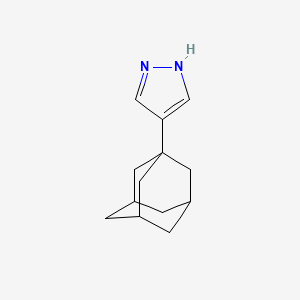

4-(1-Adamantyl)-pyrazole

Description

Structure

3D Structure

Properties

CAS No. |

84396-62-3 |

|---|---|

Molecular Formula |

C13H18N2 |

Molecular Weight |

202.30 g/mol |

IUPAC Name |

4-(1-adamantyl)-1H-pyrazole |

InChI |

InChI=1S/C13H18N2/c1-9-2-11-3-10(1)5-13(4-9,6-11)12-7-14-15-8-12/h7-11H,1-6H2,(H,14,15) |

InChI Key |

KJMFWFDGPIISAX-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CNN=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies

Classical and High-Pressure Synthetic Routes for 4-(1-Adamantyl)-pyrazole Formation

The formation of C-adamantylated pyrazoles, particularly 4-(1-Adamantyl)-pyrazole, is a challenging synthetic task due to the bulky nature of the adamantyl group and the electronic properties of the pyrazole (B372694) ring. Direct electrophilic substitution on the pyrazole ring is the most straightforward conceptual approach.

Research by Cabildo, Claramunt, and Elguero in 1984 demonstrated a method for the adamantylation of N-unsubstituted pyrazoles using 1-bromoadamantane under high pressure. This reaction is highly dependent on temperature to control the regioselectivity of the product. The reaction, conducted in a high-pressure stainless steel autoclave, can yield either N-adamantylated or C-adamantylated pyrazoles thieme.de. Specifically, at higher temperatures, the reaction favors the formation of the thermodynamically more stable C-substituted product, 4-(1-Adamantyl)-pyrazole.

Table 1: High-Pressure Synthesis of 4-(1-Adamantyl)-pyrazole

| Reactants | Reagent | Conditions | Product | Regioselectivity |

|---|

Regioselective Adamantylation of Pyrazole Derivatives

Regioselectivity in the adamantylation of pyrazole is a critical aspect of the synthesis. The pyrazole ring has multiple potential sites for substitution, including the two nitrogen atoms (N1 and N2) and the three carbon atoms (C3, C4, and C5). The C4 position of the pyrazole ring is known to be the most electron-rich, making it the preferred site for electrophilic substitution researchgate.netcambridge.org.

The work by Cabildo et al. highlights the temperature-controlled regioselectivity of the adamantylation reaction under high pressure. While lower temperatures tend to favor N-alkylation, leading to 1-(1-Adamantyl)-pyrazole, elevating the reaction temperature directs the bulky adamantyl group to the C4 position, yielding 4-(1-Adamantyl)-pyrazole. This temperature-dependent outcome suggests a thermodynamic control over the reaction, where the C4-substituted isomer represents the more stable product thieme.de.

Catalyst-Mediated Synthesis of 4-(1-Adamantyl)-pyrazole Analogues

Green Chemistry Approaches in the Synthesis of Adamantyl-Pyrazoles

The principles of green chemistry aim to develop more environmentally benign synthetic methods. For pyrazole synthesis, this includes the use of greener solvents (like water or ethanol), microwave or ultrasound irradiation to accelerate reactions, and the use of recyclable catalysts.

Despite the growing body of research in green synthetic routes for pyrazole derivatives, there is currently no specific information in the scientific literature describing green chemistry approaches for the synthesis of 4-(1-Adamantyl)-pyrazole. The high-pressure conditions typically required for C4-adamantylation are energy-intensive and may not align with green chemistry principles.

Derivatization and Functionalization of the Pyrazole Ring in 4-(1-Adamantyl)-pyrazole

The functionalization of a pre-existing 4-(1-Adamantyl)-pyrazole molecule is a key strategy for creating novel derivatives with potentially enhanced properties. However, there is a notable lack of published research specifically detailing the derivatization of the 4-(1-Adamantyl)-pyrazole scaffold. The following subsections discuss potential reactions based on the general reactivity of the pyrazole ring, although no specific examples with the 4-(1-adamantyl) substituent have been documented.

Electrophilic Substitution: The pyrazole ring is generally susceptible to electrophilic attack, preferentially at the C4 position. Since this position is already occupied by the adamantyl group in 4-(1-Adamantyl)-pyrazole, electrophilic substitution would be directed to other available positions, namely C3 and C5. Common electrophilic substitution reactions on pyrazoles include halogenation (bromination, chlorination, iodination), nitration, and formylation (Vilsmeier-Haack reaction) researchgate.netcambridge.orgnih.govmdpi.com. The bulky adamantyl group at the C4 position would likely exert a significant steric influence on the regioselectivity of these reactions, potentially directing incoming electrophiles to the C3 or C5 position. However, no specific studies on such reactions with 4-(1-Adamantyl)-pyrazole have been reported.

Nucleophilic Substitution: The pyrazole ring is generally electron-rich and, therefore, not highly reactive towards nucleophiles unless activated by strong electron-withdrawing groups. Nucleophilic substitution reactions on the pyrazole ring are rare.

The synthesis of chiral derivatives of pyrazoles is an area of interest for applications in asymmetric catalysis and medicinal chemistry. This can be achieved by introducing a chiral center on a substituent attached to the pyrazole ring or, in some cases, by resolving a chiral pyrazole derivative. There is no information available in the current scientific literature regarding the synthesis of chiral derivatives of 4-(1-Adamantyl)-pyrazole.

Modification Strategies for the Adamantyl Moiety in 4-(1-Adamantyl)-pyrazole

The adamantyl group in 4-(1-adamantyl)-pyrazole primarily influences the molecule's properties through its steric bulk and hydrophobicity. nih.gov Direct functionalization of the adamantane (B196018) cage itself in this specific context is not widely reported; however, modifications to the linkage between the adamantyl group and a conjugated scaffold have been shown to significantly impact biological reactivity.

A key example is observed in a series of adamantyl-urea compounds designed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. nih.gov In these molecules, an adamantyl-containing fragment is linked to a substituted pyrazole via a urea (B33335) bridge. nih.gov Researchers investigated the impact of inserting a methylene (-CH₂) spacer between the adamantyl group and the urea moiety. nih.gov The study revealed that the presence of this spacer, creating an (adamantan-1-yl)methyl group, unexpectedly reduced the inhibitory activity against human sEH. nih.gov This finding was surprising because, in earlier work on sEH inhibitors, the inclusion of a spacer was a key factor in increasing activity. nih.gov The decline in electron-donating influence from the adamantane fragment due to the methylene group was observed in NMR spectra. nih.gov

The quasi-spherical and rigid nature of the 1-adamantyl substituent also has a distinct influence on the solid-state properties of the pyrazole ring to which it is attached. rsc.org Studies using solid-state NMR spectroscopy on C-1-adamantyl substituted N-unsubstituted pyrazoles have shown that the adamantyl group can lower the activation energy for proton transfer between the nitrogen atoms of the pyrazole ring in hydrogen-bonded cyclic structures. rsc.org This suggests that the unique shape and solid-state plasticity of the adamantyl group can play a role in modulating the dynamic behavior of the pyrazole core. rsc.org

The table below summarizes the inhibitory potency of selected adamantyl-pyrazolyl ureas, illustrating the influence of the methylene spacer on activity.

| Compound | Adamantyl Moiety Structure | Pyrazole Substituents | IC₅₀ (nM) for human sEH | Reference |

|---|---|---|---|---|

| 3f | 1-Adamantyl | 4,5-dichloro-1-methyl | 0.8 | nih.gov |

| 4f | (Adamantan-1-yl)methyl | 4,5-dichloro-1-methyl | 1.2 | nih.gov |

Conjugating the 4-(1-adamantyl)-pyrazole core with other biologically active scaffolds is a prominent strategy to develop new therapeutic agents. This molecular hybridization approach aims to combine the pharmacophoric features of both moieties to achieve synergistic or novel biological effects. Two notable examples of such conjugation involve urea and chalcone scaffolds.

Conjugation with Urea

Adamantyl-pyrazoles have been successfully conjugated with urea to create potent inhibitors of soluble epoxide hydrolase (sEH). nih.govnih.gov The adamantyl group is a frequently used moiety in the design of sEH inhibitors, providing high potency, while the pyrazole ring offers a versatile scaffold for further substitution. nih.govresearchgate.net The synthesis of these conjugates typically involves the reaction of an appropriate aminopyrazole with an adamantyl isocyanate or adamantylmethyl isocyanate. nih.govosi.lv

This strategy has yielded a series of 1-adamantyl-3-pyrazolyl ureas with significant sEH inhibitory activity. nih.gov The biological activity of these conjugates is highly dependent on the substitution pattern on the pyrazole ring. For instance, the introduction of two chlorine atoms onto the pyrazole ring resulted in compounds with very high potency, with IC₅₀ values in the low nanomolar range. nih.gov These findings underscore the effectiveness of combining the bulky adamantyl group with a functionalized pyrazole through a urea linker to generate highly active enzyme inhibitors. nih.govnih.gov

The following table presents data on a selection of adamantyl-pyrazolyl urea conjugates and their sEH inhibitory activities.

| Compound | Adamantyl Moiety | Pyrazole Moiety | IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| 3e | 1-Adamantyl | 1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl | 27.5 | nih.gov |

| 3f | 1-Adamantyl | 4,5-dichloro-1-methyl-1H-pyrazol-3-yl | 0.8 | nih.gov |

| 4f | (Adamantan-1-yl)methyl | 4,5-dichloro-1-methyl-1H-pyrazol-3-yl | 1.2 | nih.gov |

Conjugation with Chalcone

Chalcones, characterized by an open-chain flavonoid structure, are well-known for a wide range of pharmacological effects, including antimicrobial and anti-inflammatory activities. researchgate.netnih.govnih.gov The synthesis of adamantyl-pyrazole-chalcone conjugates involves a multi-step process. First, an adamantyl chalcone is prepared, typically through the condensation of 1-adamantyl methyl ketone with an appropriate aldehyde, such as pyridine-2-carboxaldehyde. researchgate.netnih.gov This adamantyl chalcone intermediate then undergoes a cyclization reaction with a substituted phenylhydrazine to form the final pyrazole-based adamantyl heterocyclic compound. researchgate.netnih.govnih.govportlandpress.com

A study detailing this approach resulted in five novel pyrazole-based adamantyl compounds. researchgate.net These conjugates were subsequently screened for their microbiological activity against various bacteria and fungi. researchgate.netportlandpress.com The results indicated that the synthesized molecules exhibited good to moderate activity against the tested microbial species, demonstrating antibacterial effects against both Gram-negative and Gram-positive bacteria, as well as antifungal activity. researchgate.netnih.gov This research highlights a successful strategy of conjugating the adamantyl-pyrazole scaffold with a chalcone moiety to produce compounds with potential antimicrobial applications. researchgate.netnih.gov

The table below shows the synthesized adamantyl-pyrazole chalcone derivatives from the study.

| Compound ID | Starting Phenylhydrazine Derivative | Resulting Conjugate Scaffold | Reference |

|---|---|---|---|

| RS-1 | 2,4-Dinitrophenylhydrazine | 1-(2,4-dinitrophenyl)-5-(adamantan-1-yl)-3-(pyridin-2-yl)-4,5-dihydropyrazole | researchgate.net |

| RS-2 | Phenylhydrazine hydrochloride | 5-(adamantan-1-yl)-1-phenyl-3-(pyridin-2-yl)-4,5-dihydropyrazole | researchgate.net |

| RS-3 | 2-Chlorophenyl hydrazine (B178648) hydrochloride | 5-(adamantan-1-yl)-1-(2-chlorophenyl)-3-(pyridin-2-yl)-4,5-dihydropyrazole | researchgate.net |

| RS-4 | 4-Methoxy-phenyl hydrazine hydrochloride | 5-(adamantan-1-yl)-1-(4-methoxyphenyl)-3-(pyridin-2-yl)-4,5-dihydropyrazole | researchgate.net |

| RS-5 | o-Tolyl hydrazine hydrochloride | 5-(adamantan-1-yl)-3-(pyridin-2-yl)-1-o-tolyl-4,5-dihydropyrazole | researchgate.net |

Advanced Structural Elucidation and Conformational Analysis

Single-Crystal X-ray Diffraction Studies of 4-(1-Adamantyl)-pyrazole and its Co-crystals

Studies on adamantyl-substituted pyrazoles have revealed that the bulky adamantyl cage plays a significant role in the crystal packing and intermolecular interactions. For instance, the crystal structure of 3(5)-(1-adamantyl)pyrazole shows that the molecules form chains through N–H···N hydrogen bonds, creating a 'catemer' structure. rsc.org This is a common motif in N-unsubstituted pyrazoles. rsc.orgnih.gov

The pyrazole (B372694) moiety is an excellent building block for supramolecular chemistry due to its ability to act as both a hydrogen-bond donor (N-H) and acceptor (pyridinic nitrogen). nih.govnih.gov In the solid state, 4-(1-adamantyl)-pyrazole molecules are linked by N–H···N hydrogen bonds, forming infinite chains known as 'catemers'. rsc.org This type of hydrogen-bonded chain is a recurring structural motif in many pyrazole derivatives. rsc.orgnih.gov

The formation of co-crystals, which are crystalline structures composed of two or more different molecules in the same crystal lattice, is a strategy to modify the physicochemical properties of a compound. google.commdpi.com The pyrazole ring, with its hydrogen bonding capabilities, is a suitable candidate for forming co-crystals. google.comacs.org While specific co-crystal studies of 4-(1-adamantyl)-pyrazole are not extensively detailed in the provided results, the principles of co-crystal engineering suggest that it could form co-crystals with appropriate co-formers possessing complementary hydrogen bonding sites. google.com

| Interaction Type | Description | Significance in Adamantyl-Pyrazoles |

|---|---|---|

| N–H···N Hydrogen Bonds | Strong, directional interaction between the N-H of one pyrazole and the pyridinic nitrogen of another. | Forms 'catemer' chains, a dominant structural motif. rsc.org |

| C–H···N Hydrogen Bonds | Weaker interaction between a C-H bond (often from the adamantyl group) and a nitrogen atom. | Contributes to the overall stability of the crystal packing. uzh.chacs.org |

| H···H Contacts | Van der Waals interactions between hydrogen atoms. | The bulky adamantyl group significantly increases the contribution of these contacts. uzh.ch |

| π-Interactions | Interactions involving the pyrazole ring's π-system (e.g., π-stacking, C-H···π). | Can play a role in the packing of pyrazole derivatives, though potentially sterically hindered by the adamantyl group. nih.govuzh.ch |

The way molecules are arranged in a crystal, known as crystal packing, is influenced by a delicate balance of intermolecular forces. The quasi-spherical and rigid nature of the adamantyl group significantly impacts this packing. rsc.org Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry, particularly for pharmaceuticals, as different polymorphs can have different physical properties. cam.ac.ukunimib.it

While specific studies on the polymorphism of 4-(1-adamantyl)-pyrazole are not detailed, the potential for different packing arrangements exists. The plasticity of the adamantyl group in the solid state might play a role in facilitating different packing modes or even in the observation of dynamic processes within the crystal. rsc.org For example, in isotactic polypropylene (B1209903) (iPB), different chain conformations lead to different polymorphic forms with distinct unit cells and space groups. unina.it Similarly, variations in the packing of the adamantyl-pyrazole chains could potentially lead to polymorphism.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Probing Molecular Dynamics and Tautomerism

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique used to study the structure and dynamics of solid materials at the molecular level. acs.orgmdpi.com It is particularly useful for investigating systems with disorder or dynamic processes, such as tautomerism. rsc.orgacs.org

For N-unsubstituted pyrazoles, annular tautomerism, the migration of a proton between the two nitrogen atoms of the pyrazole ring, is a key dynamic process. researchgate.netscience.gov In a study of C-1-adamantyl substituted N-unsubstituted pyrazoles, variable temperature 15N CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR spectroscopy was employed to investigate this proton transfer. rsc.org Interestingly, while 3(5)-(1-adamantyl)pyrazole, which exists as a catemer of alternating tautomers, does not show proton transfer, 4-(1-adamantyl)-pyrazole, also a catemer, appears to be an exception and does exhibit proton transfer. rsc.org This suggests that the substitution pattern of the adamantyl group on the pyrazole ring has a profound effect on the energy barrier of the proton transfer process.

The activation energy for proton transfer in related compounds like 3,5-dimethyl-4-(1-adamantyl)pyrazole is relatively low, which is attributed to the quasi-spherical shape and solid-state plasticity of the adamantyl substituent. rsc.org

| Compound | Solid-State Structure | Proton Transfer Dynamics (ssNMR) | Reference |

|---|---|---|---|

| 3(5)-(1-Adamantyl)pyrazole | Catemer (alternating tautomers) | No proton transfer observed. | rsc.org |

| 4-(1-Adamantyl)pyrazole | Catemer | Shows evidence of proton transfer. | rsc.org |

| 3,5-Dimethyl-4-(1-adamantyl)pyrazole | Cyclic hydrogen-bonded structures (dimers/trimers) | Low activation energy for proton transfer (~39 kJ mol-1). | rsc.org |

Gas-Phase and Solution-Phase Conformational Landscapes

The conformational landscape of a molecule describes the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Understanding this landscape in both the gas and solution phases is crucial for predicting molecular properties and reactivity.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to explore the conformational space of molecules. researchgate.netresearchgate.net For adamantane (B196018) derivatives, these calculations can help elucidate the preferred orientations of the adamantyl group relative to the rest of the molecule. biointerfaceresearch.comksu.edu.sa

A theoretical study on a wide range of pyrazoles investigated their basicity in the gas phase (proton affinity) and in aqueous solution (pKa). researchgate.net Such studies provide fundamental information about the electronic properties of the pyrazole ring, which are influenced by substituents like the adamantyl group. The conformational flexibility, or lack thereof, of the adamantyl-pyrazole linkage would be a key parameter in these calculations. While specific conformational analyses of 4-(1-adamantyl)-pyrazole in the gas and solution phases were not found in the provided search results, it is expected that the rotation around the C-C bond connecting the adamantyl and pyrazole moieties would be a primary conformational variable.

Chiroptical Spectroscopy of Enantiomerically Pure Adamantyl-Pyrazole Derivatives (if synthesized)

Chiroptical spectroscopy techniques, such as circular dichroism (CD), are used to study chiral molecules—molecules that are non-superimposable on their mirror images. pageplace.deethernet.edu.et While 4-(1-adamantyl)-pyrazole itself is achiral, the introduction of a chiral center or an element of axial or planar chirality into its derivatives would make them amenable to study by these techniques.

The synthesis of enantiomerically pure adamantyl-pyrazole derivatives has been reported in the context of their use as ligands in asymmetric catalysis. acs.org For example, 1-{(S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyl}-3-(1-adamantyl)-1H-pyrazole is a chiral ligand used in palladium-catalyzed asymmetric allylic alkylation. acs.org The chiroptical properties of such molecules provide valuable information about their absolute configuration and conformation in solution. The study of dichromophoric molecules, where two chromophores are held in a fixed spatial relationship by a chiral scaffold, allows for the investigation of through-space electronic interactions, which can be analyzed using chiroptical methods. researchgate.net If enantiomerically pure adamantyl-pyrazole derivatives with suitable chromophores were synthesized, their chiroptical spectra could reveal detailed structural information.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules like 4-(1-adamantyl)-pyrazole. By calculating various electronic and thermodynamic parameters, researchers can gain insights into the molecule's stability and chemical behavior. nih.gov DFT methods, such as those employing the B3LYP functional with a 6-311G++(d,p) basis set, are commonly used to obtain optimized molecular structures and electronic properties. nih.gov These calculations are instrumental in understanding the fundamental characteristics that govern the compound's interactions and potential applications. grafiati.com

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, or "softer," as it requires less energy to excite an electron to a higher energy state. nih.govsemanticscholar.org Conversely, a larger gap indicates a more stable and less reactive, or "harder," molecule. nih.gov For pyrazole (B372694) derivatives, a smaller HOMO-LUMO gap has been associated with greater reactivity. nih.gov In the context of 4-(1-adamantyl)-pyrazole, the delocalized nature of the HOMO and LUMO across the pyrazole and adamantyl moieties influences its reactivity patterns. acs.org The interaction between the HOMO of one molecule and the LUMO of another is a central concept in explaining chemical reactions, particularly those involving electron transfer. ossila.com

| Parameter | Description | Significance in Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons (oxidation potential). ossila.com |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons (reduction potential). ossila.com |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher chemical reactivity. nih.govsemanticscholar.org |

Electrostatic Potential Surface Mapping

Electrostatic potential (ESP) surface mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. ajchem-a.comsemanticscholar.org The ESP map displays regions of positive and negative electrostatic potential on the molecular surface, typically represented by a color spectrum where red indicates negative potential (electron-rich areas) and blue indicates positive potential (electron-poor areas). ajchem-a.comsobereva.com

These maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for identifying sites susceptible to electrophilic or nucleophilic attack. ajchem-a.com For pyrazole-containing compounds, the ESP map can reveal the relative acidity of N-H protons and the nucleophilicity of the nitrogen atoms, which is crucial for predicting alkylation patterns. wuxiapptec.com The ESP of pyrazole itself shows negative potential localized on the nitrogen atoms, making them likely sites for interaction with electrophiles. researchgate.net For 4-(1-adamantyl)-pyrazole, the bulky adamantyl group can influence the accessibility of these reactive sites on the pyrazole ring.

Molecular Dynamics (MD) Simulations for Conformational Stability and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing insights into conformational stability and the dynamics of ligand-target interactions. nih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion and conformational changes over time.

For adamantane-containing compounds, MD simulations have been employed to determine their conformational properties in various environments, such as in water. mdpi.com By analyzing the trajectories of the atoms over the simulation time, the most stable or predominant conformations of the molecule can be identified. mdpi.com This information is critical for understanding how a ligand might present itself to a biological target.

Binding Mode Analysis and Ligand-Protein Trajectories

MD simulations are extensively used to analyze the binding modes of ligands within the active sites of proteins and to study the stability of the resulting ligand-protein complexes. semanticscholar.org By simulating the complex over a period of time (e.g., 100 nanoseconds), researchers can monitor key parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein backbone and the ligand. semanticscholar.orgksu.edu.sa

A stable RMSD for the protein-ligand complex throughout the simulation suggests that the ligand remains securely bound in the active site. semanticscholar.org Analysis of the ligand-protein trajectories can also reveal important intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the stability of the complex. semanticscholar.org For instance, in studies of adamantane (B196018) derivatives targeting specific enzymes, MD simulations have been used to confirm the stability of the docked poses and to identify key amino acid residues involved in the binding. semanticscholar.orgacs.org The bulky adamantyl group often plays a significant role in these interactions, fitting into hydrophobic pockets within the protein's binding site. uzh.ch

| MD Simulation Parameter | Description | Indication of Stability |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of the simulated structure and a reference structure over time. | A low and stable RMSD value for the protein-ligand complex indicates a stable binding mode. semanticscholar.org |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom or residue from its average position during the simulation. | Highlights flexible and rigid regions of the protein upon ligand binding. semanticscholar.org |

| Hydrogen Bonds | Monitors the formation and breaking of hydrogen bonds between the ligand and protein over time. | Consistent hydrogen bonding contributes to the stability of the complex. semanticscholar.org |

Solvent Effects on Molecular Conformation and Reactivity

The solvent environment can significantly influence the conformation and reactivity of a molecule. ksu.edu.sa Computational methods, such as the Polarizable Continuum Model (PCM) or the SMD solvation model, can be used to simulate the effects of different solvents on a molecule's properties. semanticscholar.org These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of solvation free energies.

The solvation free energy represents the energy change when a molecule is transferred from the gas phase to a solvent, providing insights into its solubility. semanticscholar.org For adamantane derivatives, studies have shown that the choice of solvent can affect their electronic properties and reactivity. ksu.edu.satandfonline.com For example, the electron-donating and -accepting powers of a molecule can change in different solvents, which can in turn affect its chemical behavior. semanticscholar.org MD simulations in explicit solvent models, where individual solvent molecules are included in the simulation box, can provide a more detailed picture of how the solvent interacts with the solute and influences its conformation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction (excluding clinical outcomes)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal of QSAR is to develop predictive models that can be used to estimate the activity of new, unsynthesized compounds and to understand the structural features that are important for activity.

The process involves generating a set of molecular descriptors for each compound in a dataset, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties. nih.gov These descriptors are then used as independent variables in a statistical model, with the biological activity (e.g., IC50) as the dependent variable. nih.gov For pyrazole-based compounds, QSAR models have been developed to predict their inhibitory activity against various biological targets. researchgate.net

Different QSAR methods exist, including 2D-QSAR, which uses descriptors derived from the 2D structure, and 3D-QSAR, which considers the 3D conformation of the molecules. researchgate.net 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D fields around the aligned molecules to represent their steric and electrostatic properties. nih.gov These models can provide a visual representation of the regions where modifications to the molecular structure are likely to increase or decrease activity.

| QSAR Term | Description |

|---|---|

| Molecular Descriptors | Numerical values that characterize the structure and properties of a molecule. |

| Training Set | A subset of compounds with known activities used to build the QSAR model. tandfonline.com |

| Test Set | An independent set of compounds used to validate the predictive ability of the QSAR model. |

| CoMFA (Comparative Molecular Field Analysis) | A 3D-QSAR method that correlates biological activity with steric and electrostatic fields. nih.gov |

| CoMSIA (Comparative Molecular Similarity Indices Analysis) | A 3D-QSAR method that uses similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov |

Molecular Docking Studies with Biological Macromolecular Targets

Molecular docking simulations have been instrumental in elucidating the binding modes and potential inhibitory activities of adamantane-pyrazole derivatives against a range of protein targets. These studies highlight the significance of the bulky, lipophilic adamantyl group and the versatile pyrazole core in establishing favorable interactions within protein binding pockets.

One area of investigation has been the antiviral potential of adamantane-pyrazole compounds. For instance, a series of diaryl pyrazole derivatives containing an adamantane moiety were evaluated as inhibitors of the 3C protease (3Cpro) of the Foot and Mouth Disease Virus (FMDV). researchgate.netekb.eg Molecular docking simulations of these compounds revealed good binding energies, suggesting their potential as effective 3C protease inhibitors. researchgate.netekb.eg The adamantane group, in these cases, often plays a crucial role in anchoring the molecule within hydrophobic pockets of the enzyme's active site.

In another study, a derivative, 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy), was investigated through molecular dynamics simulations to understand its interaction with peptide-binding sites. ksu.edu.sa The simulations showed that the adamantane core could penetrate and reside within a large hydrophobic pocket of the protein, while the pyrazole-containing side chain interacted with other residues, sometimes leading to conformational changes in the protein. ksu.edu.sa

Furthermore, adamantane derivatives, including those with heterocyclic moieties like pyrazole, have been docked against other protein targets. For example, a study on an adamantane-triazole thione derivative predicted its analgesic activity by docking it against the glutamate (B1630785) receptor. researchgate.net This suggests that the adamantyl group can confer favorable binding characteristics for a variety of receptors.

The following tables summarize the findings from molecular docking studies on various adamantane-pyrazole derivatives, which, while not being 4-(1-Adamantyl)-pyrazole itself, provide a strong indication of the types of interactions this chemical family can have with biological macromolecules.

Table 1: Molecular Docking of Adamantane-Pyrazole Derivatives against Viral and Other Protein Targets

| Derivative Class | Target Protein | Key Findings |

| Diaryl pyrazole derivatives | Foot and Mouth Disease Virus (FMDV) 3C Protease | Good binding energy, suggesting potential as effective inhibitors. researchgate.netekb.eg |

| 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy) | Peptide-binding site | The adamantane core penetrates a large hydrophobic pocket, causing structural instability in the binding site. ksu.edu.sa |

| Adamantane-triazole thione derivative | Glutamate Receptor | Predicted analgesic activity based on favorable docking. researchgate.net |

Table 2: Interacting Residues in Molecular Docking Studies of Adamantane Derivatives

| Derivative | Target Protein | Interacting Amino Acid Residues | Interaction Type |

| 3-(1-adamantyl)-5-hydrazidocarbonyl-1H-pyrazole (AdCaPy) | Peptide-binding site | Glyb86 | The adamantane core drills into the Glyb86 pocket. ksu.edu.sa |

| 3-(Adamantan-1-yl)-4-(4-fluorophenyl)-1-f[4-(2-methyoxyphenyl)piprazin-1yl]-methylg-4,5-dihydro-1H-1,2,4-triazole-5-thione (AFT) | Glutamate Receptor (4MF3) | Not explicitly detailed in the abstract, but suggested inhibitory activity. researchgate.net | Not explicitly detailed in the abstract. researchgate.net |

It is important to reiterate that the data presented above pertains to derivatives of 4-(1-Adamantyl)-pyrazole. The specific binding characteristics and biological targets of 4-(1-Adamantyl)-pyrazole itself would require dedicated computational investigation. The existing research, however, strongly supports the potential of the adamantyl-pyrazole scaffold to interact favorably with a variety of biological macromolecules, primarily through hydrophobic interactions involving the adamantyl cage.

Chemical Reactivity and Mechanistic Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms. Generally, pyrazoles undergo electrophilic substitution reactions preferentially at the C4 position. mdpi.comrrbdavc.org This is because electrophilic attack at the C3 or C5 positions would result in a highly unstable intermediate with a positive charge on an azomethine nitrogen. rrbdavc.org Conversely, nucleophilic attacks are more likely to occur at the C3 and C5 positions. mdpi.com

In the case of 4-(1-adamantyl)-pyrazole, the C4 position is already occupied by the bulky adamantyl group. This substitution pattern means that for electrophilic aromatic substitution to occur, it would have to take place at the less favored C3 or C5 positions, or it may not proceed under typical conditions. The presence of the electron-donating adamantyl group might slightly activate the ring, but the steric hindrance it imposes is a significant factor.

While specific studies on the electrophilic substitution of 4-(1-adamantyl)-pyrazole itself are not widely detailed in the provided results, research on related compounds offers insights. For instance, the hydrogen atoms on a pyrazole ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions. The specific outcomes of such reactions depend heavily on the reaction conditions and the reagents used.

Transformations Involving the Adamantyl Moiety

The adamantyl group is a rigid, bulky, and lipophilic polycyclic hydrocarbon. ontosight.ai Its unique cage-like structure contributes to the stability of the parent molecule. ontosight.ai While often considered relatively inert, the adamantyl moiety can undergo specific chemical transformations.

One significant area of research is the C–H bond activation and functionalization of the adamantyl group. The pyrazole moiety can act as a directing group for palladium-catalyzed arylation of sp³ C–H bonds. nih.gov In a study involving pyrazolyladamantane, the adamantyl group was successfully arylated, demonstrating that the pyrazole ring can direct functionalization to the attached adamantyl group. nih.gov Specifically, 1-(1-adamantyl)pyrazole (B7828957) was arylated to produce the corresponding phenylated product in a 53% yield. nih.gov This highlights a powerful method for modifying the adamantyl scaffold in a targeted manner.

Furthermore, the adamantane (B196018) framework can be functionalized through various other reactions, though these are not always specific to its attachment to a pyrazole ring. For example, adamantane derivatives can be key components in the synthesis of new drug delivery systems and materials for surface recognition studies. researchgate.net

Photophysical and Photochemical Properties of 4-(1-Adamantyl)-pyrazole and its Derivatives

While pyrazole itself is not fluorescent, its derivatives, when appropriately substituted, can exhibit significant photophysical properties, including high fluorescence quantum yields and notable solvatochromic behavior. nih.gov The introduction of substituents can create donor-acceptor systems or extend conjugation, leading to materials with interesting optical properties. researchgate.netchim.it

The photophysical properties of pyrazole-based chromophores are strongly influenced by the nature and position of substituents. chim.it For example, a series of donor-π-acceptor chromophores containing an oxadiazole acceptor unit showed orange-to-red emission. researchgate.net Studies on persubstituted pyrazoles have revealed strong blue luminescence in solution, with emission maxima between 373 and 395 nm and substantial fluorescence quantum yields ranging from 0.29 to 0.72. chim.it

For adamantyl-substituted pyrazoles, the bulky adamantyl group can influence the molecular packing in the solid state, which in turn affects the photophysical properties. Copper(I) complexes with pyrazole ligands containing bulky 3D aromatic moieties like carboranes have been shown to exhibit emissions across the visible spectrum, from blue to orange (460–609 nm), with some achieving high fluorescence quantum yields up to 66.5%. rsc.org Although this study did not specifically use 4-(1-adamantyl)-pyrazole, it demonstrates how bulky substituents on the pyrazole ring are crucial in designing luminescent materials. The adamantyl group's role would likely be similar in influencing solid-state packing and electronic properties.

The table below summarizes the photophysical data for some substituted pyrazole derivatives, illustrating the range of properties achievable.

| Compound Type | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φf) |

| Persubstituted Pyrazoles chim.it | 240 - 311 | 373 - 395 | 0.29 - 0.72 |

| D-π-A Oxadiazole-Pyrazoles researchgate.net | Not specified | Orange-Red | Up to 0.75 |

| Cu(I) Carboranyl Pyrazole Complex rsc.org | Not specified | 483 (Blue) | 0.665 |

| 1D Cu(I) Phenyl Pyrazole Polymer rsc.org | Not specified | 609 (Orange) | Weak |

Catalytic Applications and Ligand Design with 4-(1-Adamantyl)-pyrazole

Pyrazole derivatives are excellent ligands for transition metals due to the coordinating ability of their nitrogen atoms. researchgate.nettesisenred.net The N2 nitrogen of the neutral pyrazole acts as a coordination site, and upon deprotonation, the resulting pyrazolide ion can act as a bridging, exobidentate ligand. tesisenred.netresearchgate.net The steric and electronic properties of pyrazole ligands can be tuned by changing the substituents on the ring, making them highly versatile for catalyst and materials design. ontosight.airesearchgate.net

The bulky and rigid 1-adamantyl group makes 4-(1-adamantyl)-pyrazole and its derivatives particularly interesting for ligand design. The adamantyl group can create a specific steric environment around a metal center, influencing the selectivity and activity of a catalyst. For example, a chiral ferrocenyl pyrazole ligand featuring a 3-(1-adamantyl) substituent, 1-{(S)-1-[(R)-2-(diphenylphosphino)ferrocenyl]ethyl}-3-(1-adamantyl)-1H-pyrazole, was used in a palladium-catalyzed allylic amination reaction, achieving an exceptionally high enantioselectivity of 99% ee. acs.org This demonstrates how the adamantyl group plays a crucial role in creating a highly selective catalytic pocket.

Furthermore, 3-(1-adamantyl)-5-(2-pyridyl)pyrazole has been used to synthesize lithium and zinc complexes. epa.gov The deprotonation of this ligand followed by reaction with metal sources yields dimeric metal-pyrazolate structures, showcasing its utility in constructing multinuclear metal complexes. researchgate.netepa.gov These complexes are of interest not only in catalysis but also in materials science. ontosight.ai

Biological and Pharmacological Research Applications Mechanistic Focus

Enzyme Inhibition Mechanisms and Kinetics

Derivatives of 4-(1-adamantyl)-pyrazole have been identified as potent inhibitors of several key enzymes, playing a crucial role in the modulation of various physiological and pathological processes. The adamantyl group's size and hydrophobicity are instrumental in anchoring these molecules within the active or allosteric sites of target enzymes.

Research has highlighted the inhibitory activity of adamantyl-pyrazole compounds against several classes of enzymes.

One significant target is the Epidermal Growth Factor Receptor (EGFR) , a validated therapeutic target in certain cancers like triple-negative breast cancer (TNBC). A novel adamantanyl-based thiadiazolyl pyrazole (B372694), specifically 4-(adamantan-1-yl)-2-(3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (APP), was identified as a potent inhibitor. nih.gov This compound demonstrated a significant growth inhibitory effect on TNBC cells, with the highest efficacy against the BT549 cell line, showing a half-maximal inhibitory concentration (IC50) of 4.9 μM. nih.gov The study confirmed that APP directly targets and suppresses the phosphorylation of EGFR at multiple tyrosine residues (Y992, Y1045, Y1068, Y1086, Y1148, and Y1173), thereby inhibiting its kinase activity and downstream signaling pathways. nih.gov

Another class of enzymes effectively inhibited by adamantyl-pyrazole derivatives is soluble Epoxide Hydrolase (sEH) . This enzyme is involved in the metabolism of epoxyeicosatrienoic acids, which are important signaling molecules. A series of 1-adamantyl-3-[(halogenated-pyrazol-3-yl)methyl]urea compounds were developed as potent sEH inhibitors. nih.gov The most potent among them, 1-adamantyl-3-[(4,5-dichloro-1-methyl-1Н-pyrazol-3-yl)methyl]urea, exhibited an IC50 value of 0.8 nM. nih.gov

Furthermore, pyrazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. rsc.org While not all tested compounds contained an adamantyl group, the study highlights the potential of the pyrazole scaffold in designing CDK2 inhibitors. For instance, certain pyrazole derivatives showed strong inhibitory activity with IC50 values in the low micromolar range. rsc.orgacs.org

The adamantyl group plays a significant role in how these pyrazole compounds interact with their target enzymes. Its bulky and hydrophobic nature facilitates strong interactions within the binding pockets of enzymes. ontosight.ai

In the case of sEH inhibitors, the adamantyl moiety is one of the most utilized fragments for constructing potent inhibitors as it fits well into the active site. nih.gov The urea (B33335) fragment present in these inhibitors often mimics the transition state of the epoxide substrate, contributing to the inhibitory mechanism. nih.gov

For EGFR inhibitors like APP, the adamantane (B196018) ring is introduced to the thiazolopyrazoline scaffold to generate a new structure. nih.gov Molecular docking studies of similar pyrazole-based inhibitors targeting other kinases, such as CDK2, reveal that these compounds can adopt binding modes similar to known inhibitors, occupying the ATP-binding site. rsc.org The pyrazole core can form crucial hydrogen bonds, while the adamantyl group would likely engage in hydrophobic interactions within the enzyme's catalytic domain, contributing to the stability of the enzyme-inhibitor complex. rsc.orgontosight.ai

Allosteric modulation, where a ligand binds to a site distinct from the active site to modulate enzyme activity, is another mechanism through which these compounds can act. nih.govnih.gov While specific examples of 4-(1-adamantyl)-pyrazole as an allosteric enzyme modulator are not extensively detailed in the provided context, the concept of allosteric modulation is well-established for G-protein coupled receptors, which share mechanistic principles with enzymes. nih.govnih.gov The binding of a modulator to an allosteric site can induce a conformational change in the protein, leading to either potentiation or inhibition of its catalytic activity. nih.gov

Receptor Binding Profiles and Ligand-Receptor Interactions

Adamantyl-pyrazole derivatives have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs), demonstrating both agonist and antagonist activities with varying degrees of selectivity.

The most prominent receptor targets for adamantyl-pyrazole compounds are the cannabinoid receptors, CB1 and CB2 . The adamantyl group has been a key pharmacophore in the design of ligands for these receptors. nih.govnih.gov

For instance, derivatives of 4-(1-adamantyl)-pyrazole have been designed as CB1 receptor antagonists. nih.gov The bulky adamantyl group can contribute to the antagonist profile by occupying the ligand-binding pocket in a way that prevents receptor activation. Conversely, other adamantyl-containing cannabinoids have been shown to act as CB1 receptor agonists. For example, a 3-(1-adamantyl) analog of Δ⁸-THC, AM411, showed improved affinity and selectivity for the CB1 receptor and acted as an agonist. nih.gov Further modifications led to compounds like AM4054, a 9-hydroxymethyl hexahydrocannabinol (B1216694) analog, which exhibited high CB1 affinity and a full agonist profile. nih.gov

Beyond cannabinoid receptors, adamantyl-pyrazole scaffolds have been explored as modulators of other receptors. For example, they have been investigated as neurotensin (B549771) receptor (NTS) modulators . A pyrazole scaffold bearing a 4-fluorophenyl substituent was shown to overcome deficiencies of other scaffolds and provide selective potent partial agonists for the NTS2 receptor. acs.org

Additionally, pyrazole-based compounds have been developed as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine (B1216132) receptor , indicating the versatility of this chemical scaffold in targeting different receptor systems. google.commdpi.com

A significant focus of research has been to achieve selectivity for specific receptor subtypes, which can lead to more targeted therapeutic effects with fewer side effects. The adamantyl group has proven to be a valuable tool in this endeavor.

In the context of cannabinoid receptors, the position of the adamantyl group can influence selectivity. For example, a 3-(1-adamantyl) analog of Δ⁸-THC exhibits substantial CB1 affinity and selectivity, whereas the 2-adamantyl analog shows a preference for the CB2 receptor. nih.gov This highlights how subtle structural changes can dramatically alter the receptor binding profile. Several adamantyl-pyrazole derivatives have been developed as selective CB2 receptor ligands. uniba.ittandfonline.com Molecular docking studies on CB2 selective ligands have shown that the pyrazole ring can establish key interactions, such as pi-pi T-shaped contacts with amino acid residues like Phe183, within the receptor's binding pocket. tandfonline.com

The pursuit of selectivity is also evident in the development of neurotensin receptor ligands. By modifying the adamantyl-substituted pyrazole scaffold, researchers were able to significantly diminish NTS1 antagonist activity while retaining potent partial agonism at the NTS2 receptor. acs.org

In Vitro Cellular Pathway Modulation Studies (e.g., cellular apoptosis mechanisms, cell cycle effects)

The biological effects of adamantyl-pyrazole derivatives at the cellular level are often a consequence of their interactions with enzymes and receptors, leading to the modulation of critical signaling pathways that control cell fate, such as apoptosis and the cell cycle.

Several studies have demonstrated that pyrazole-containing compounds can induce apoptosis , or programmed cell death, in cancer cells. For example, pyrazole itself has been shown to induce apoptosis in lymphoma cells by downregulating the anti-apoptotic genes BCL-2 and BCL-XL. nih.gov Pyrazole derivatives have also been found to induce apoptosis in triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspase 3. waocp.org In neuroblastoma cells, pyrazole-enriched nanoparticles have been shown to cause both early and late-stage apoptosis. core.ac.uk

In addition to inducing apoptosis, adamantyl-pyrazole derivatives can exert their anti-cancer effects by causing cell cycle arrest . The EGFR inhibitor APP, a 4-(1-adamantyl)-pyrazole derivative, was found to decrease the expression of cell cycle regulators such as cyclin D1 and cyclin B1 in a concentration-dependent manner. nih.gov It also reduced the phosphorylation of CDK2 at T160, indicating a decrease in its activity, which is required for the G2/M transition. nih.gov Other pyrazole-based compounds have been shown to cause cell cycle arrest at the G1 phase. rsc.org Some tin-based compounds with pyrazole-containing ligands have been observed to block cell cycle transition at the G2-M phase. researchgate.net

The modulation of these cellular pathways is often linked to the inhibition of specific kinases. For instance, the inhibition of EGFR by APP leads to the downregulation of downstream effectors like ERK and STAT3, which are involved in cell proliferation and survival. nih.gov Similarly, the inhibition of CDK2 by pyrazole derivatives directly impacts the machinery of the cell cycle. rsc.org

Target Validation in Cell-Based Assays

Cell-based assays are crucial for confirming the molecular targets of new chemical entities. Adamantyl-pyrazole derivatives have been instrumental in this area. For example, a novel adamantanyl-based thiadiazolyl pyrazole, 4-(adamantan-1-yl)-2-(3-(2,4-dichlorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazole (APP), was identified as a lead compound for its ability to decrease the viability of triple-negative breast cancer (TNBC) cells. nih.gov Through a classifier, APP was predicted to target the epidermal growth factor receptor (EGFR), a finding that was subsequently confirmed using surface plasmon resonance. nih.gov

Further validation in cell-based assays demonstrated that the cytotoxic effects of APP were dependent on EGFR expression. When EGFR expression was depleted in BT549 and MDA-MB-231 TNBC cell lines using small interfering RNA (siRNA), the inhibitory effects of APP were prevented, confirming that APP specifically targets EGFR. nih.gov

In other studies, pyrazole derivatives have been identified as potent inhibitors of various enzymes through cell-based screening. A high-throughput screening of 20,800 compounds identified BPR1P0034, a pyrazole derivative, as a potent inhibitor of the influenza virus in a cell-based neutralization assay. nih.gov This highlights the utility of pyrazole-based compounds in identifying and validating novel therapeutic targets.

Mechanistic Insights into Cellular Responses (e.g., impact on specific kinase pathways)

Adamantyl-pyrazole compounds have provided significant insights into the cellular signaling pathways they modulate. The investigation of the adamantanyl-based thiadiazolyl pyrazole, APP, revealed its ability to suppress the phosphorylation of EGFR at multiple tyrosine residues (Y992, Y1045, Y1068, Y1086, Y1148, and Y1173) in TNBC cells. nih.gov This inhibition of EGFR phosphorylation subsequently impacted downstream signaling pathways. Specifically, APP was shown to inhibit the phosphorylation of ERK at Y204 and STAT3 at Y705, indicating a downregulation of EGFR's downstream effectors. nih.gov

Furthermore, APP was found to modulate the expression of proteins involved in cell proliferation and survival, and it altered the expression of proteins related to the epithelial-mesenchymal transition (EMT), ultimately suppressing the invasion of TNBC cells. nih.gov These findings demonstrate how adamantyl-pyrazole derivatives can be used to dissect the intricate signaling cascades that drive disease progression.

Other pyrazole-based compounds have also been shown to impact key kinase pathways. For instance, adamantyl arotinoids have been found to inhibit IκB kinase α and IκB kinase β, which are crucial components of the NF-κB signaling pathway. researchgate.net Pyrazole urea-based compounds have been developed as inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR studies have been pivotal in optimizing their potency and selectivity. nih.govnih.gov

Elucidation of Pharmacophores and Structural Determinants of Activity

The pyrazole ring is considered a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.govmdpi.com SAR studies have helped to identify the key pharmacophoric elements of pyrazole derivatives responsible for their biological effects.

For a series of pyrazole-based inhibitors of the influenza virus, the lead compound's structure was divided into three pharmacophores (R¹, R², and R³). nih.gov By systematically varying these groups, researchers found that a bulky hydrophobic acenaphthene (B1664957) group at the R¹ position of the pyrazole scaffold was most potent. nih.gov At the R² position, a hydrazone part with a nitro group at the ortho position was found to be essential for anti-influenza activity. nih.gov

In the context of cannabinoid receptor antagonists, SAR studies of pyrazole derivatives revealed that a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring were critical for potent and selective CB1 receptor antagonism. acs.org The most potent compound in this series featured a p-iodophenyl group at the 5-position and a piperidinyl carboxamide at the 3-position. acs.org

Impact of Adamantyl Substitution on Biological Interactions

The adamantyl group, a bulky and lipophilic moiety, significantly influences the pharmacological properties of pyrazole-containing compounds. ontosight.ai Its incorporation can enhance a compound's ability to penetrate biological membranes and can lead to improved stability and favorable interactions with hydrophobic pockets of target proteins. ontosight.aiportlandpress.com

In a study of pyrazole analogs with anti-inflammatory activity, the addition of an adamantyl residue to a 1,5-diaryl pyrazole resulted in higher anti-inflammatory activity. nih.gov The adamantyl group's lipophilicity is thought to facilitate transport through biological membranes. portlandpress.com For cannabinoid receptor probes, the 3-(1-adamantyl) substitution on cannabinoid analogs led to improved pharmacological profiles compared to the more traditional 3-dimethylheptyl analogs. nih.gov

The following table summarizes the impact of adamantyl and other substitutions on the biological activity of pyrazole derivatives from various studies.

| Compound Class | Substitution | Impact on Biological Activity | Reference |

| 1,5-Diaryl pyrazole | Adamantyl residue | Increased anti-inflammatory activity | nih.gov |

| Pyrazole-based antiviral | Acenaphthene group at R¹ | Potent anti-influenza activity | nih.gov |

| Pyrazole-based antiviral | Ortho-nitro group at R² | Essential for anti-influenza activity | nih.gov |

| Cannabinoid receptor antagonists | p-Iodophenyl at 5-position | Potent CB1 antagonism | acs.org |

| Cannabinoid receptor antagonists | Piperidinyl carboxamide at 3-position | Potent CB1 antagonism | acs.org |

| Cannabinoids | 3-(1-Adamantyl) group | Improved pharmacological profiles for CB1 | nih.gov |

Development as Molecular Probes for Biological Systems

The unique properties of adamantyl-pyrazole compounds make them excellent candidates for development as molecular probes. Molecular probes are essential tools for studying biological systems, allowing for the visualization and quantification of specific molecules and processes.

The adamantyl group can enhance a compound's utility as a probe by increasing its stability and lipophilicity, which facilitates cell permeability. For instance, adamantyl-substituted cannabinoids have been identified as useful in vivo probes for the CB1 receptor. nih.gov Specifically, 9-hydroxymethyl hexahydrocannabinol (AM4054) and the 11-hydroxymethyl cannabinol (B1662348) analog (AM4089), both featuring a 3-(1-adamantyl) group, have shown promise as potent and high-efficacy CB1 agonists and partial agonists, respectively. nih.gov These compounds can be used to further investigate the physiological and biochemical roles of the endocannabinoid system.

The pyrazole core itself is a versatile scaffold that can be readily modified to incorporate reporter groups, such as fluorescent tags or radioactive isotopes, further enhancing their utility as molecular probes for a variety of biological targets.

Supramolecular Chemistry and Material Science Applications

Crystal Engineering and Self-Assembly of 4-(1-Adamantyl)-pyrazole Structures

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. acs.orgresearchgate.net The self-assembly of 4-(1-adamantyl)-pyrazole in the solid state is primarily governed by hydrogen bonding and the packing effects of the bulky adamantyl group.

A comparative study of C-1-adamantyl substituted pyrazoles reveals varied self-assembly motifs. For instance, while 4-(1-adamantyl)pyrazole forms these catemeric chains, the related compound 3(5)-(1-adamantyl)-4-bromopyrazole crystallizes as discrete tetramers, where four molecules are linked by N–H···N hydrogen bonds. rsc.org This highlights how subtle changes to the pyrazole (B372694) ring can alter the preferred supramolecular synthon, shifting the assembly from an infinite chain to a cyclic cluster. The use of adamantane (B196018) as a rigid tetrahedral template is a recognized strategy in constructing diamondoid networks, demonstrating its utility in creating predictable, robust, three-dimensional structures. acs.org

The table below summarizes key structural features of adamantyl-pyrazoles in the solid state.

| Compound | Supramolecular Assembly | Hydrogen Bonding Motif | Reference |

| 4-(1-Adamantyl)-pyrazole | Infinite Chains (Catemer) | N–H···N | rsc.org |

| 3(5)-(1-Adamantyl)pyrazole | Infinite Chains (Catemer) | N–H···N | rsc.org |

| 3(5)-(1-Adamantyl)-4-bromopyrazole | Tetramer | N–H···N | rsc.org |

| 3,5-Dimethyl-4-(1-adamantyl)pyrazole | Cyclic Dimers or Trimers | N–H···N | rsc.org |

Host-Guest Chemistry Involving the Adamantyl Moiety

Host-guest chemistry involves the formation of complexes between a large 'host' molecule and a smaller 'guest' molecule through non-covalent interactions. wikipedia.org The adamantyl group is a classic guest moiety due to its size, shape, and hydrophobicity, which allows it to bind strongly within the cavities of various macrocyclic hosts like cyclodextrins, cucurbiturils, and coordination cages. wikipedia.orgwhiterose.ac.ukmdpi.comthno.org

The adamantyl portion of 4-(1-adamantyl)-pyrazole can be strategically employed to create supramolecular systems. By modifying ligands with an adamantyl group, it is possible to achieve non-covalent immobilization on a solid support or within a larger assembly via host-guest interactions. mdpi.com For example, N-heterocyclic carbene (NHC) ligands functionalized with an adamantyl group have been shown to form stable inclusion complexes with cucurbit mdpi.comuril (CB7). mdpi.com This interaction can be used to develop recoverable homogeneous catalysts. mdpi.com

The driving force for the encapsulation of the adamantyl group is often the hydrophobic effect, where the nonpolar guest is driven out of the aqueous phase and into the hydrophobic cavity of the host. wikipedia.org This principle is widely used to enhance the solubility and stability of molecules in physiological environments. thno.org The formation of these host-guest complexes allows for the modular, "Lego-like" construction of complex functional systems where the properties of the pyrazole unit can be combined with the recognition capabilities of the adamantyl group. thno.org

Coordination Chemistry of 4-(1-Adamantyl)-pyrazole as a Ligand

The pyrazole ring in 4-(1-adamantyl)-pyrazole contains two adjacent nitrogen atoms, making it an excellent ligand for coordinating with metal ions. researchgate.net The presence of the bulky adamantyl substituent at the 4-position can sterically influence the coordination environment of the resulting metal complexes, affecting their geometry, nuclearity, and reactivity. Pyrazole-based ligands are versatile and can coordinate to metals in several ways, most commonly as a neutral monodentate ligand through one of its nitrogen atoms or as a deprotonated, anionic 'pyrazolate' that can bridge two metal centers. researchgate.netresearchgate.net

The synthesis of metal complexes involving adamantyl-pyrazole ligands follows established coordination chemistry routes. These typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. unicam.itjocpr.com For instance, complexes of Cu(II) and Ni(II) have been prepared using monodentate pyrazole-containing ligands, resulting in compounds with a 1:2 metal-to-ligand stoichiometry. jocpr.com

A powerful method for creating metal-adamantyl bonds involves transmetallation reactions using organozinc reagents like diadamantylzinc, which can cleanly transfer an adamantyl group to other transition metals, including gold and platinum. scholaris.ca The resulting complexes are characterized using a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure and coordination geometry. unicam.itresearchgate.net Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and UV-Vis spectroscopy are also crucial for characterizing the complexes in both solid and solution states. unicam.itjocpr.com

The table below lists examples of characterized metal complexes with adamantyl-containing ligands.

| Ligand Type | Metal Ion(s) | Synthetic Method | Characterization Techniques | Reference |

| Pyrazole-benzimidazole | Cu(II), Ni(II) | Cyclocondensation, Metal-ligand reaction | Spectral studies | jocpr.com |

| Diadamantylzinc | Au(I), Pt, W, Hg, Bi | Transmetallation | NMR Spectroscopy | scholaris.ca |

| Pyrazole-functionalized NHC | Pt(II) | Coordination reaction | NMR, FTIR, X-ray Crystallography | mdpi.comresearchgate.net |

| 3-(1-adamantyl)-5-(2-pyridyl)pyrazole | Li(I), Zn(II) | Metal-ligand reaction | X-ray Crystallography | researchgate.net |

| Triazolyl-adamantane-carboxylate | Cu(II), Ni(II) | Solvothermal reaction | Single Crystal X-ray Diffraction | researchgate.net |

The 4-(1-adamantyl)-pyrazole ligand can adopt various binding modes, which in turn dictate the geometric configuration of the resulting metal complex. In its neutral form, the pyrazole typically acts as a monodentate ligand, binding to a single metal center through its pyridinic nitrogen atom. researchgate.netjocpr.com Upon deprotonation, the resulting pyrazolate anion can act as a bridging ligand, linking two metal ions via its two nitrogen atoms, a common motif in the formation of dinuclear or polynuclear complexes and coordination polymers. researchgate.netresearchgate.net

The steric bulk of the adamantyl group at the 4-position significantly influences the final structure. It can prevent the formation of highly crowded coordination spheres and favor specific geometries. For example, in complexes with monodentate 2-(substituted-1H-pyrazole-4-yl)-1H-benzo[d]imidazole ligands, Ni(II) was found to adopt a tetrahedral geometry, while Cu(II) exhibited a square planar geometry. jocpr.com In more complex systems, such as those with scorpionate-type ligands incorporating pyrazole donors, four-coordinate iron complexes have been synthesized. nih.gov In these cases, the ligand can exhibit hemilability, where one of the pyrazole arms can reversibly bind and unbind to the metal center, allowing the complex to accommodate different substrates and changes in the metal's oxidation state without full ligand dissociation. nih.gov This dynamic behavior can lead to distorted tetrahedral geometries. nih.gov In dinuclear palladium complexes, bridging pyrazolate ligands can lead to a six-membered dipalladacycle with a distorted boat-like conformation. researchgate.net

Future Perspectives and Research Directions

Advancements in Stereoselective Synthesis of 4-(1-Adamantyl)-pyrazole Derivatives

The development of stereoselective synthesis methods is crucial for creating structurally complex and biologically specific molecules. While the parent compound 4-(1-adamantyl)-pyrazole is achiral, the introduction of substituents on the pyrazole (B372694) ring or the adamantane (B196018) cage can generate stereocenters. Future research will likely focus on catalytic asymmetric methods to control the stereochemistry of these derivatives.

Key research directions include:

Chiral Ligand Development: The design of novel chiral phosphine (B1218219) ligands, such as those based on xanthene with sulfinamide moieties, could enable stereoselective palladium-catalyzed reactions for functionalizing the pyrazole ring. acs.org

Asymmetric Cycloadditions: Exploring asymmetric 1,3-dipolar cycloaddition reactions to construct the pyrazole ring from chiral precursors could provide enantiomerically enriched products. nih.gov

Enantioselective C-H Functionalization: Directing group-assisted, enantioselective C-H activation on the adamantyl or pyrazole core would be a highly efficient strategy to introduce chirality without the need for pre-functionalized substrates.

Synthesis of Specific Isomers: Research into methods for producing specific isomers, such as the (R)- and (S)-isomers of adamantane-substituted heterocycles, will be vital for understanding structure-activity relationships (SAR). rsc.org For instance, methods used to create adamantyl-substituted piperidines could be adapted for pyrazole systems. rsc.org

These advancements will allow for the synthesis of a diverse library of chiral 4-(1-adamantyl)-pyrazole derivatives, which is essential for probing interactions with chiral biological targets like enzymes and receptors.

Exploration of Novel Biological Targets and Mechanistic Pathways

While pyrazole derivatives are known to interact with a range of biological targets, the full therapeutic potential of the 4-(1-adamantyl)-pyrazole scaffold remains largely untapped. connectjournals.commdpi.commdpi.com Future work will move beyond established targets to identify novel protein interactions and elucidate the underlying mechanisms of action.

Promising areas for exploration include:

Kinase Inhibition: Many pyrazole-containing compounds are potent kinase inhibitors. ekb.eg Derivatives of 4-(1-adamantyl)-pyrazole could be screened against panels of kinases involved in cancer and inflammatory diseases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.comekb.egacs.org The adamantane group can enhance binding affinity and modulate pharmacokinetic properties. acs.org

Neurodegenerative Disease Targets: The lipophilic nature of the adamantane cage makes it suitable for penetrating the central nervous system. researchgate.net This opens possibilities for targeting proteins implicated in neurodegenerative disorders.

Antiviral and Antimicrobial Targets: Adamantane derivatives have a history as antiviral agents, and pyrazoles exhibit broad-spectrum antimicrobial activity. researchgate.netnih.gov Future research could focus on dual-target inhibitors, such as those targeting both DNA gyrase and dihydrofolate reductase (DHFR) in multidrug-resistant pathogens. nih.gov The antiviral potential against viruses like Foot and Mouth Disease Virus (FMDV) through inhibition of viral proteases is another promising avenue. researchgate.net

Cannabinoid Receptors: Bicyclic pyrazoles have been extensively studied as antagonists for cannabinoid receptors (CB1). acs.org The unique structure of 4-(1-adamantyl)-pyrazole could be optimized to develop novel modulators of the endocannabinoid system.

The table below outlines potential biological targets for derivatives of 4-(1-adamantyl)-pyrazole.

Table 1: Potential Novel Biological Targets for 4-(1-Adamantyl)-pyrazole Derivatives| Target Class | Specific Target | Therapeutic Relevance | Rationale for Exploration |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, CDK2 | Cancer, Angiogenesis | Pyrazole and adamantane scaffolds have shown potent inhibitory activity against various kinases. mdpi.comekb.egacs.org |

| Bacterial Enzymes | DNA Gyrase, DHFR | Bacterial Infections (MDR) | Hybrid molecules incorporating pyrazole have demonstrated dual inhibition of essential bacterial enzymes. nih.gov |

| Viral Proteases | 3C Protease (e.g., in FMDV) | Viral Infections | Adamantane-pyrazole conjugates have shown potential as viral protease inhibitors. researchgate.net |

| GPCRs | Cannabinoid Receptor 1 (CB1) | Neurological Disorders, Obesity | The biarylpyrazole structure is a known pharmacophore for CB1 receptor antagonists. acs.org |

Integration with Advanced Spectroscopic and Imaging Techniques for Real-time Studies

Understanding the dynamic behavior of 4-(1-adamantyl)-pyrazole derivatives in biological systems requires sophisticated analytical techniques. While solid-state NMR and X-ray crystallography have been used to characterize the structure and proton transfer dynamics of these compounds, future studies will leverage more advanced methods for real-time analysis. rsc.org

Future applications of advanced techniques include:

In-Cell NMR Spectroscopy: To study the interactions of 4-(1-adamantyl)-pyrazole derivatives with their biological targets directly within living cells, providing insights into binding modes and conformational changes in a native environment.

Fluorescence Lifetime Imaging Microscopy (FLIM): By attaching a fluorescent tag to a 4-(1-adamantyl)-pyrazole derivative, FLIM can be used to map its subcellular localization and monitor its engagement with target proteins in real-time.

Positron Emission Tomography (PET): Radiolabeling a derivative with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18) would enable non-invasive, whole-body imaging to study its pharmacokinetics and target engagement in preclinical models.

Surface Plasmon Resonance (SPR): This label-free technique can be used to quantify the binding kinetics (association and dissociation rates) of derivatives with purified target proteins, providing crucial data for SAR optimization.

These techniques will provide a deeper, dynamic understanding of how these molecules function at the molecular and cellular levels.

Development of Multi-Functional 4-(1-Adamantyl)-pyrazole Systems for Synergistic Effects

The concept of creating single molecules that can modulate multiple biological targets simultaneously is a promising strategy for treating complex diseases like cancer. The 4-(1-adamantyl)-pyrazole scaffold is an ideal starting point for designing such multi-functional or hybrid drugs.

Future research will likely involve:

Molecular Hybridization: Covalently linking the 4-(1-adamantyl)-pyrazole core to other known pharmacophores. For example, combining it with a thiazole (B1198619) or thiophene (B33073) moiety has been shown to produce synergistic antimicrobial effects. ekb.egnih.gov A derivative was developed that combines the adamantane ring with a thiazolyl-pyrazoline scaffold to target EGFR signaling. acs.org

Dual-Target Inhibitors: Designing derivatives that can concurrently inhibit two distinct but related pathways. For instance, a single compound could be engineered to inhibit both EGFR and VEGFR, a strategy known to be effective in overcoming resistance in non-small cell lung cancer. ekb.eg

Conjugation to Targeting Moieties: Attaching the 4-(1-adamantyl)-pyrazole derivative to an antibody or peptide that recognizes a specific cell surface receptor (e.g., on a cancer cell) to create an antibody-drug conjugate (ADC). This would enhance tumor-specific delivery and reduce off-target toxicity. mdpi.com

These multi-functional systems could offer improved efficacy, lower the likelihood of drug resistance, and provide novel therapeutic options.

Application of Artificial Intelligence and Machine Learning in Predicting Properties and Discovering New Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. researchgate.netasianjpr.com These computational tools can be powerfully applied to the 4-(1-adamantyl)-pyrazole scaffold.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build predictive QSAR models based on existing data for pyrazole derivatives. nih.gov These models can then be used to predict the biological activity of virtual libraries of new 4-(1-adamantyl)-pyrazole derivatives, prioritizing the most promising candidates for synthesis. nih.gov

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives is critical. ML models trained on large datasets can forecast properties like solubility, oral bioavailability, and potential inhibition of cytochrome P450 enzymes, helping to de-risk candidates early in the discovery process. mdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the 4-(1-adamantyl)-pyrazole core as a starting point and defining target properties (e.g., high affinity for a specific kinase, low predicted toxicity), these models can generate novel, optimized structures. acs.org

Virtual Screening: ML-based predictive models can rapidly screen massive virtual libraries of compounds to identify those likely to be active against a specific biological target, significantly reducing the time and cost associated with high-throughput screening. connectjournals.comnih.gov For example, one study successfully used ML to identify a new pyrazolesulfonamide derivative active against the Yellow Fever Virus. nih.gov A study on pyrazole-based energetic materials demonstrated the utility of ML in predicting physical properties like crystalline density. researchgate.net

The table below shows a comparison of different machine learning algorithms used to predict the crystalline density of pyrazole-based energetic materials, illustrating the predictive power of these methods. researchgate.net

Table 2: Performance of Machine Learning Models in Predicting Crystalline Density of Pyrazole-Based Compounds| Machine Learning Algorithm | Pearson's Correlation Coefficient (RTR) | Cross-validation Coefficient (QCV) | External Validation Coefficient (QEX) |

|---|---|---|---|

| Random Forest | 0.9273 | 0.7294 | 0.7184 |

| Artificial Neural Network | 0.8654 | 0.7103 | 0.6998 |

| Support Vector Machines | 0.8321 | 0.6987 | 0.6855 |

| Multilinear Regression | 0.7985 | 0.6543 | 0.6429 |

Data sourced from a 2025 study on pyrazole-based energetic materials. researchgate.net

By leveraging these computational approaches, the discovery and development of next-generation drugs based on the 4-(1-adamantyl)-pyrazole scaffold can be made significantly more efficient and targeted. researchgate.net

Q & A

Basic Research Questions